molecular formula C19H14N2O2S B3250485 N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide CAS No. 2034378-70-4

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3250485
CAS No.: 2034378-70-4
M. Wt: 334.4
InChI Key: PMBBWJNWFBPUCN-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a furan ring, a benzyl group, and a benzo[d]thiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Mechanism of Action

Target of Action

The compound, also known as N-{[4-(furan-3-yl)phenyl]methyl}-1,3-benzothiazole-2-carboxamide, has been found to have significant activity against several targets. It has been reported to have potent inhibitory activity against Mycobacterium tuberculosis . In addition, it has been suggested to be a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) , which is overexpressed in many types of cancers.

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, in the case of M. tuberculosis, the compound’s inhibitory activity could potentially disrupt the bacterium’s essential processes, leading to its death . As an EGFR inhibitor, the compound could block the receptor’s activity, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

tuberculosis , and in the regulation of cell growth and division in the case of cancer cells .

Result of Action

The compound’s action results in the inhibition of its targets, leading to potential therapeutic effects. For instance, its anti-tubercular activity could lead to the elimination of M. tuberculosis infection . Its potential EGFR inhibitory activity could result in the suppression of cancer cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and furan-containing molecules. Examples include:

Uniqueness

N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of a furan ring, benzyl group, and benzo[d]thiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18(19-21-16-3-1-2-4-17(16)24-19)20-11-13-5-7-14(8-6-13)15-9-10-23-12-15/h1-10,12H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBBWJNWFBPUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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